Methyl 2-(4-bromo-2-formylphenoxy)propanoate
Description
Methyl 2-(4-bromo-2-formylphenoxy)propanoate is an aromatic ester featuring a bromine atom at the para position and a formyl group at the ortho position on the phenyl ring. The methyl ester group on the propanoate chain contributes to its polarity and reactivity. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where the formyl group enables further functionalization through condensation or reduction reactions.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-formylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMFTDSPYSFXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromo-2-formylphenoxy)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-2-formylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-formylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-bromo-2-carboxyphenoxy)propanoate.
Reduction: 2-(4-bromo-2-hydroxyphenoxy)propanoate.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a synthetic organic compound belonging to the phenoxypropionate family. It is characterized by a propionate ester group linked to a phenoxy moiety and possesses both an aldehyde group and a bromine atom. These functional groups make it a versatile building block in various chemical synthesis reactions, making it valuable in polymer chemistry and organic synthesis.
Scientific Research Applications
This compound is utilized as a synthetic building block in polymer chemistry and organic synthesis. Its applications in scientific research include:
- Intermediate in Chemical Synthesis This compound is primarily utilized as an intermediate in the production of more complex molecules, including pharmaceuticals and polymers.
- Versatile Precursor The aldehyde group and bromine atom enable diverse chemical modifications, making it a versatile precursor for synthesizing more complex molecules.
- Reaction with Nucleophiles The mechanism of action for this compound primarily revolves around its interaction with nucleophiles due to its electrophilic functional groups. This reactivity allows for the development of complex structures necessary for applications in medicinal chemistry and materials science.
- Building complex structures The compound's ability to participate in various chemical reactions makes it a valuable asset in both academic research and industrial applications.
Data Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-formylphenoxy)propanoate | Lacks the ethoxy group | Simpler structure may limit reactivity |
| This compound | Contains a bromine atom | Increased reactivity due to halogen presence |
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-formylphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with methyl 2-(4-bromo-2-formylphenoxy)propanoate, differing in substituents, ester groups, or aromatic substitution patterns.
Table 1: Key Structural and Molecular Features
Analysis of Substituent Impacts
Electronic Effects
- Formyl vs. Benzoyl Groups: The formyl group (CHO) in the target compound is electron-withdrawing, enhancing the electrophilicity of the aromatic ring. In contrast, Imp.
- Halogen Substitutions: Bromine (Br) in the target compound and Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate () provides moderate electron-withdrawing effects, while chlorine (Cl) in the latter compound increases polarity and may influence crystal packing via halogen bonding .
Steric and Conformational Effects
- Ester Chain Modifications: Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate () has a bulkier ethyl ester and a 2-methyl group on the propanoate chain, introducing steric hindrance that could slow down nucleophilic attacks compared to the target compound’s methyl ester.
Hydrogen Bonding and Crystallinity
- In contrast, Imp. D () lacks hydrogen-bonding donors, likely resulting in weaker intermolecular interactions and lower melting points.
- Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate () may exhibit halogen-halogen or halogen-oxygen interactions, as suggested by studies on hydrogen-bonding patterns in crystals .
Biological Activity
Methyl 2-(4-bromo-2-formylphenoxy)propanoate is a synthetic organic compound that has garnered attention due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article discusses the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 317.13 g/mol. The presence of a bromo-substituted aromatic ring enhances its reactivity, while the aldehyde functional group contributes to its chemical versatility . The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrO5 |
| Molecular Weight | 317.13 g/mol |
| Functional Groups | Bromo, Aldehyde |
| Chemical Class | Ester |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar bromo-substituted phenyl groups showed enhanced antibacterial activity against various strains of bacteria, including multi-drug resistant strains . The structure-activity relationship analysis suggested that the presence of electron-withdrawing groups like bromine at specific positions on the aromatic ring is critical for antimicrobial effectiveness .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. In vitro studies revealed that derivatives with similar structures displayed cytotoxic effects against several cancer cell lines, including A-431 and Jurkat cells. The IC50 values indicated that these compounds could inhibit cell growth effectively, suggesting a promising avenue for further research in cancer therapeutics .
The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. Each step requires careful optimization to achieve high yields and purity. The mechanism of action is believed to involve interactions with cellular targets that lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbial infections .
Case Study 1: Antimicrobial Efficacy
A study conducted by Noya et al. (1996) evaluated the antimicrobial efficacy of various bromo-substituted phenolic compounds, including this compound. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 46.9 to 93.7 μg/mL against tested bacterial strains, demonstrating comparable activity to established antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
In another investigation, researchers assessed the anticancer properties of this compound derivatives against human cancer cell lines. Compounds exhibited significant cytotoxicity with IC50 values lower than those of conventional chemotherapeutics such as doxorubicin, highlighting their potential as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
